molecular formula C18H11Cl3 B14566601 1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-93-0

1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene

Cat. No.: B14566601
CAS No.: 61576-93-0
M. Wt: 333.6 g/mol
InChI Key: PERMVKOWFVIOCX-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene is an aromatic compound characterized by the presence of chlorine atoms and phenyl groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of benzene using ferric chloride as a catalyst . The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + 2 \text{Cl}_2 \rightarrow \text{C}_6\text{H}_4\text{Cl}_2 + 2 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where benzene is treated with chlorine gas in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenol derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

1,4-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles. This process involves the formation of a negatively charged intermediate, followed by the loss of a halide anion .

Comparison with Similar Compounds

Uniqueness: 1,4-Dichloro-2-[4-(4-chlorophenyl)phenyl]benzene is unique due to the presence of multiple chlorine atoms and phenyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various chemical and industrial applications.

Properties

CAS No.

61576-93-0

Molecular Formula

C18H11Cl3

Molecular Weight

333.6 g/mol

IUPAC Name

1,4-dichloro-2-[4-(4-chlorophenyl)phenyl]benzene

InChI

InChI=1S/C18H11Cl3/c19-15-7-5-13(6-8-15)12-1-3-14(4-2-12)17-11-16(20)9-10-18(17)21/h1-11H

InChI Key

PERMVKOWFVIOCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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